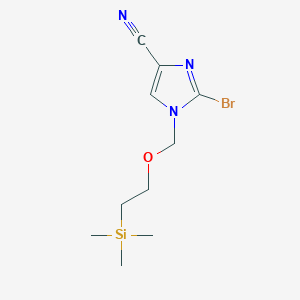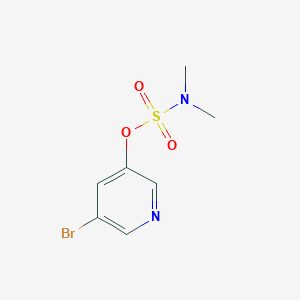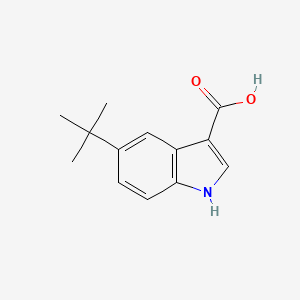
2-Fluoro-5-trifluoromethylphenylethylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Drug Development: Enhancing Pharmacokinetics
2-Fluoro-5-trifluoromethylphenylethylamine: plays a significant role in drug development, particularly in the design of pharmacologically active molecules. The introduction of fluorine atoms into organic compounds can dramatically alter their pharmacokinetic properties . This includes increased lipophilicity, improved metabolic stability, and enhanced bioavailability. The trifluoromethyl group, in particular, can influence the binding affinity of drugs to their targets, making this compound a valuable asset in the synthesis of new medications.
Material Synthesis: Creation of Advanced Polymers
In the field of material science, 2-Fluoro-5-trifluoromethylphenylethylamine is utilized for the synthesis of advanced polymers. The presence of fluorine atoms can impart materials with unique properties such as resistance to solvents, acids, and bases, as well as thermal stability. These characteristics are essential for developing materials for harsh environments or specialized applications .
Agrochemicals: Development of Pesticides
The compound’s chemical structure is conducive to the development of agrochemicals, particularly pesticides. Fluorinated compounds often exhibit increased biological activity and stability, making them effective as pesticides. The trifluoromethyl group can enhance the pesticidal properties, providing a potent tool for protecting crops against pests .
Catalysis: Facilitating Chemical Reactions
2-Fluoro-5-trifluoromethylphenylethylamine: can act as a catalyst or a catalyst modifier in various chemical reactions. Its unique electronic properties can accelerate reaction rates or enable reactions that would otherwise be challenging to achieve. This application is crucial in industrial processes where efficiency and selectivity are paramount .
Diagnostic Imaging: Radiolabeling Agents
In medical diagnostics, fluorinated compounds are often used as radiolabeling agents for positron emission tomography (PET) imaging. The trifluoromethyl group in 2-Fluoro-5-trifluoromethylphenylethylamine can be utilized to create compounds that are suitable for tracking and imaging in the human body, aiding in the diagnosis of diseases .
Biopharmaceuticals: Enhancing Drug Efficacy
The compound is also relevant in the biopharmaceutical industry, where it can be used to modify biologically active peptides and proteins. The introduction of fluorine atoms can improve the efficacy and stability of biopharmaceuticals, making them more effective in therapeutic applications .
Safety and Hazards
“2-Fluoro-5-trifluoromethylphenylethylamine” is used for research and development purposes only and is not intended for medicinal, household, or other uses . A safety data sheet for a similar compound indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .
Zukünftige Richtungen
The future directions of research on “2-Fluoro-5-trifluoromethylphenylethylamine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Recent advances in transition metal-mediated trifluoromethylation reactions suggest potential future applications in the field of trifluoromethylation reactions .
Eigenschaften
IUPAC Name |
2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c10-8(5-14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCTJKJPCTLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)


![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)




